2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a tetrahydroquinoline sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.
Synthesis of the Tetrahydroquinoline Sulfonyl Intermediate: This involves the sulfonylation of a tetrahydroquinoline ring.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrahydroquinoline sulfonyl intermediate through a phenoxyacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydroquinoline ring.
Reduction: Reduction reactions could target the sulfonyl group or the amide linkage.
Substitution: Substitution reactions could occur at the aromatic rings, particularly the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Electrophilic aromatic substitution could be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific biological or chemical activity. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participating in chemical reactions that alter the structure or function of other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H28N2O6S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N2O6S/c1-18-15-21(35(30,31)28-14-6-8-19-7-4-5-9-23(19)28)11-13-24(18)34-17-26(29)27-22-16-20(32-2)10-12-25(22)33-3/h4-5,7,9-13,15-16H,6,8,14,17H2,1-3H3,(H,27,29) |
InChI Key |
CDXOMBDJYBYFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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